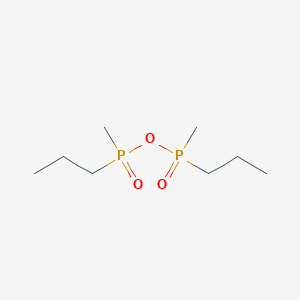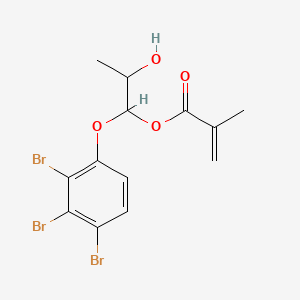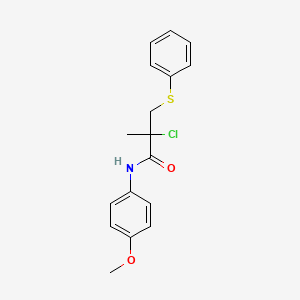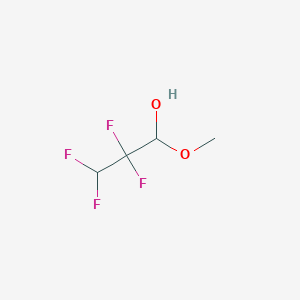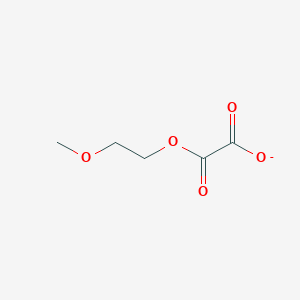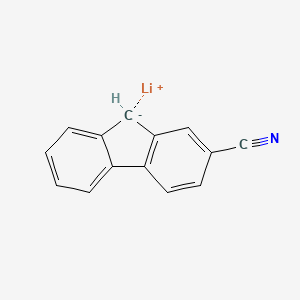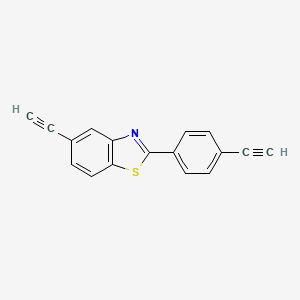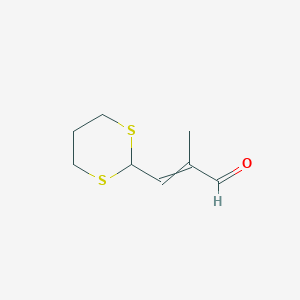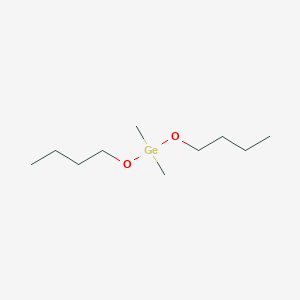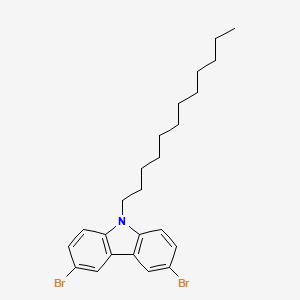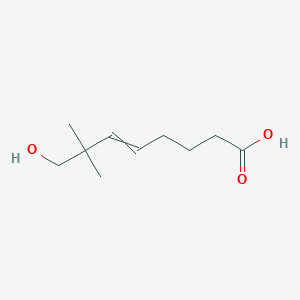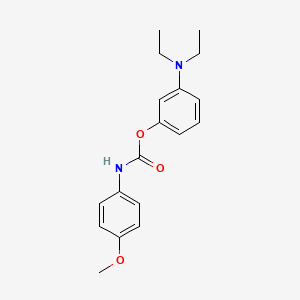
3-(Diethylamino)phenyl (4-methoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethylamino)phenyl (4-methoxyphenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is characterized by the presence of a diethylamino group attached to a phenyl ring and a methoxyphenyl group attached to a carbamate moiety.
Métodos De Preparación
The synthesis of 3-(Diethylamino)phenyl (4-methoxyphenyl)carbamate typically involves the reaction of 3-(diethylamino)phenol with 4-methoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The product is then purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
3-(Diethylamino)phenyl (4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbamate group to an amine.
Aplicaciones Científicas De Investigación
3-(Diethylamino)phenyl (4-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is used in the study of enzyme inhibition and as a model compound for studying the interactions of carbamates with biological molecules.
Mecanismo De Acción
The mechanism of action of 3-(Diethylamino)phenyl (4-methoxyphenyl)carbamate involves the interaction of the carbamate group with target molecules. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This interaction is often reversible, allowing the compound to be used as a temporary inhibitor in various biochemical assays .
Comparación Con Compuestos Similares
3-(Diethylamino)phenyl (4-methoxyphenyl)carbamate can be compared with other carbamate compounds such as:
t-Butyloxycarbonyl (Boc) carbamate: Commonly used as a protecting group for amines, removed by strong acids.
Carboxybenzyl (Cbz) carbamate: Used in peptide synthesis, removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in solid-phase peptide synthesis, removed by amine bases.
Each of these compounds has unique properties that make them suitable for specific applications in organic synthesis and biochemical research.
Propiedades
Número CAS |
86928-06-5 |
|---|---|
Fórmula molecular |
C18H22N2O3 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
[3-(diethylamino)phenyl] N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C18H22N2O3/c1-4-20(5-2)15-7-6-8-17(13-15)23-18(21)19-14-9-11-16(22-3)12-10-14/h6-13H,4-5H2,1-3H3,(H,19,21) |
Clave InChI |
NNTYXNCRYRSQBC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=CC=C1)OC(=O)NC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14405358.png)
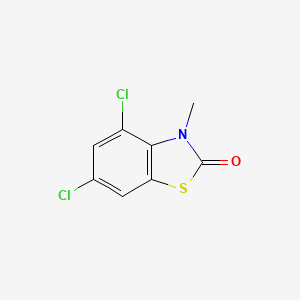
![S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14405373.png)
